molecular formula C10H9FO2 B1148564 R-6-Fluorochromane-2-carboxaldehyde CAS No. 129050-22-2

R-6-Fluorochromane-2-carboxaldehyde

Cat. No.: B1148564
CAS No.: 129050-22-2
M. Wt: 180.1756632
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Description

R-6-Fluorochromane-2-carboxaldehyde is a valuable chiral synthon in advanced organic and medicinal chemistry research. Its core structure, the chromane scaffold, is ubiquitous in biologically active compounds and pharmaceuticals. The strategic incorporation of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and bioavailability, making this compound a key intermediate in the development of new chemical entities . The aldehyde functional group provides a highly versatile handle for synthetic elaboration, enabling its use in condensation reactions to form hydrazones or other derivatives, as well as serving as a precursor to other valuable functional groups like carboxylic acids or alcohols through standard oxidation or reduction protocols . The chiral environment at the C2 position, defined by the (R)-configuration, is critical for generating enantiomerically pure targets, as the absolute stereochemistry of similar 2-substituted chromanes has been demonstrated to profoundly influence their biological activity and receptor binding affinity . This makes this compound a particularly important building block for research programs focused on asymmetric synthesis, the exploration of structure-activity relationships (SAR), and the development of novel therapeutic agents.

Properties

CAS No.

129050-22-2

Molecular Formula

C10H9FO2

Molecular Weight

180.1756632

Synonyms

R-6-Fluorochromane-2-carboxaldehyde

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

R-6-Fluorochromane-2-carboxaldehyde has the molecular formula C10H9FO2C_{10}H_9FO_2. The compound consists of a chromane structure, characterized by a benzene ring fused to a tetrahydropyran ring, with a fluorine atom at the 6th position and an aldehyde group at the 2nd position. These features contribute to its reactivity and utility in various chemical transformations.

Synthesis of Complex Molecules

This compound serves as a crucial precursor in the synthesis of biologically active compounds. It can be transformed into various derivatives through oxidation, reduction, and substitution reactions:

  • Oxidation : Converts to 6-Fluorochromane-2-carboxylic acid.
  • Reduction : Forms 6-Fluorochromane-2-methanol.
  • Substitution : Leads to various substituted chromane derivatives depending on the nucleophile used.

Pharmaceutical Development

The compound is pivotal in drug discovery and development. Its derivatives have shown potential in targeting specific enzymes or receptors, making them candidates for new therapeutic agents. For instance:

  • Antihypertensive Agents : this compound is involved in the synthesis of Nebivolol, an important antihypertensive medication. The conversion processes enhance yield and efficiency, demonstrating its pharmaceutical relevance .

Biological Studies

In biological research, this compound is utilized to explore enzyme interactions and biological pathways. The fluorine atom enhances the compound's stability and bioavailability, which is critical for drug design.

Case Study 1: Enzymatic Resolution of 6-Fluoro-Chroman-2-Carboxylic Acids

A recent study demonstrated an innovative enzymatic resolution method for producing optically pure 6-fluoro-chroman-2-carboxylic acids using two esterases from Geobacillus thermocatenulatus. This method achieved high enantiomeric excess values (>99% for (S)-FCCAs) and significantly improved yield compared to traditional chemical methods .

Parameter Value
Enzyme UsedEstS/EstR
Total Mole Yield93.5%
Time Taken40 hours
Enantiomeric Excess (S)>99%
Enantiomeric Excess (R)96.9%

Case Study 2: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. Compounds synthesized from this aldehyde were tested for their efficacy against bacteria and fungi, showing promising results that warrant further investigation into their potential as antimicrobial agents .

Mechanism of Action

The mechanism by which R-6-Fluorochromane-2-carboxaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially leading to inhibitory effects.

Comparison with Similar Compounds

    6-Fluorochromane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    6-Fluorochromane-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    6-Fluorochromane-2-carboxamide: Similar structure but with a carboxamide group instead of an aldehyde.

Uniqueness: R-6-Fluorochromane-2-carboxaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct reactivity and properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications.

Preparation Methods

Key Reaction Parameters:

ParameterValueSource
Catalyst10% Pd/C
Temperature75–80°C
Pressure15–20 kg H₂
SolventAcetic acid
Yield90%

This method’s limitations include the need for high-pressure equipment and potential over-reduction side reactions. However, its scalability makes it industrially viable.

Enzymatic Reduction for Stereochemical Control

A patent by WO2018024017A1 details an enantioselective synthesis leveraging R-reductases to establish the R-configuration. The protocol involves reducing a prochiral ketone precursor (Formula III) using ammonium formate or glucose as a hydrogen donor, nicotinamide adenine dinucleotide (NAD⁺) as a coenzyme, and water or alcoholic solvents at pH 6.0–8.0. The R-reductase selectively reduces the ketone to the R-alcohol, which is subsequently oxidized to the aldehyde.

Stereoselective Reaction Pathway:

  • Reduction :
    Formula III (ketone)pH 6.0–8.0R-reductase, NAD⁺Formula II (R-alcohol)\text{Formula III (ketone)} \xrightarrow[\text{pH 6.0–8.0}]{\text{R-reductase, NAD⁺}} \text{Formula II (R-alcohol)}

  • Epoxidation : The R-alcohol undergoes epoxidation in an organic solvent with alkaline conditions to form the epoxide intermediate.

  • Chiral Resolution : Column chromatography isolates the R-enantiomer with >98% ee.

This method achieves superior stereocontrol compared to traditional chemical reductions but requires specialized enzymes and cofactor recycling systems.

Vitride-Mediated Reduction of Esters

WO2014111903A2 discloses a cost-effective route using sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) to reduce methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate. The reaction occurs in toluene or xylene at −70°C, directly yielding the carbaldehyde with 85–90% purity.

Vitride Reduction Mechanism:

RCOOR’VitrideRCH₂OHOxidationRCHO\text{RCOOR'} \xrightarrow{\text{Vitride}} \text{RCH₂OH} \xrightarrow{\text{Oxidation}} \text{RCHO}
Key advantages include avoiding hazardous reagents (e.g., diisobutylaluminum hydride) and eliminating cryogenic conditions during oxidation.

Epoxidation and Resolution Strategies

The crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman (CCDC-1407326) confirms the stereochemical integrity of epoxide intermediates. Epoxidation of the chromene derivative with alkaline conditions generates a racemic mixture, which is resolved via chiral column chromatography. This step is critical for accessing the R-enantiomer with >99% ee, as validated by X-ray diffraction.

Comparative Analysis of Synthetic Routes

MethodCatalyst/ReagentYield (%)ee (%)Scalability
HydrogenationPd/C90N/AHigh
Enzymatic ReductionR-reductase85–90>98Moderate
Vitride ReductionNaAlH₂(OCH₂CH₂OCH₃)₂88N/AHigh
EpoxidationAlkaline conditions75>99Low

Hydrogenation and Vitride methods excel in scalability, while enzymatic and epoxidation routes prioritize stereoselectivity. Industrial processes often combine hydrogenation with enzymatic steps to balance cost and ee.

Q & A

Q. What are the optimal synthetic routes for R-6-Fluorochromane-2-carboxaldehyde, and how can reaction conditions be systematically optimized?

The synthesis typically involves fluorination at the 6-position of the chromane backbone followed by oxidation to introduce the carboxaldehyde group. Key steps include selecting fluorinating agents (e.g., Selectfluor™) and controlling oxidation conditions (e.g., using pyridinium chlorochromate). Reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (reflux conditions are common for complete conversion), and catalyst loading should be optimized via Design of Experiments (DoE) to maximize yield and purity . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the aldehyde derivative .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorination at the 6-position (δ ~ -110 to -120 ppm), while ¹H NMR identifies the aldehyde proton (δ ~9.8–10.2 ppm) and chromane backbone .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid to enhance peak symmetry .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (theoretical [M+H]⁺ = 195.06 g/mol) and detects degradation products .

Q. How does the fluorination position (6-) in this compound influence its electronic properties and reactivity compared to non-fluorinated analogs?

Fluorine’s strong electron-withdrawing effect at the 6-position increases the electrophilicity of the carboxaldehyde group, enhancing its reactivity in nucleophilic additions (e.g., Schiff base formation). Computational studies (DFT calculations) show reduced electron density at the aldehyde carbon, which correlates with faster reaction kinetics in condensation reactions . Comparative studies with non-fluorinated analogs reveal ~30% higher reactivity in fluorinated derivatives under identical conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives across different studies?

Discrepancies often arise from variations in assay conditions (e.g., buffer pH, temperature) or impurity profiles. To address this:

  • Standardize protocols: Use validated cell lines and control for batch-to-batch compound purity via HPLC .
  • Dose-response analysis: Perform EC₅₀/IC₅₀ comparisons under identical conditions to isolate structure-activity relationships (SAR) .
  • Meta-analysis: Apply statistical tools (e.g., random-effects models) to harmonize data from divergent studies .

Q. How can computational modeling predict the interaction mechanisms between this compound and biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model the compound’s binding to enzymes or receptors. Key parameters include:

  • Ligand preparation: Optimize the aldehyde’s conformation for target active sites (e.g., cytochrome P450 isoforms) .
  • Free-energy calculations: MM-PBSA/GBSA methods quantify binding affinities, with fluorine’s electrostatic contributions critical for accuracy .
  • Validation: Cross-reference predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. What advanced statistical methods are recommended for analyzing non-linear relationships in structure-activity data of fluorinated chromane derivatives?

  • Machine learning (ML): Random forest or gradient-boosted models identify non-linear SAR trends using descriptors like LogP, polar surface area, and fluorine’s Hammett constant .
  • Principal Component Analysis (PCA): Reduces dimensionality in datasets with >20 variables (e.g., substituent effects, steric parameters) .
  • Bayesian optimization: Guides iterative synthesis by prioritizing fluorination sites and substituents with the highest predicted bioactivity .

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